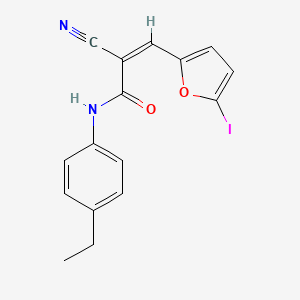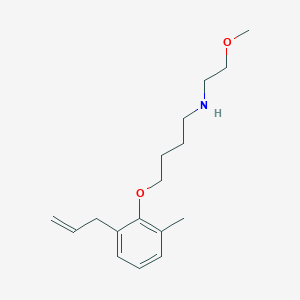
2-cyano-N-(4-ethylphenyl)-3-(5-iodo-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-ethylphenyl)-3-(5-iodo-2-furyl)acrylamide is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound is commonly referred to as CEFA, and it has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of CEFA is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as protein kinases. CEFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CEFA has been shown to have a range of biochemical and physiological effects. Studies have shown that CEFA can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. CEFA has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
CEFA has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, CEFA is also relatively expensive and can be difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for research on CEFA. One area of interest is in the development of new cancer treatments based on CEFA. Researchers are also exploring the potential use of CEFA as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for CEFA to be used in the development of new anti-inflammatory drugs.
Méthodes De Synthèse
CEFA can be synthesized using different methods, including the reaction of 2-cyano-3-(5-iodo-2-furyl)acrylonitrile and 4-ethylphenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain pure CEFA.
Applications De Recherche Scientifique
CEFA has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of CEFA is in the field of cancer research. Studies have shown that CEFA has anti-cancer properties and can inhibit the growth of cancer cells. CEFA has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-ethylphenyl)-3-(5-iodofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c1-2-11-3-5-13(6-4-11)19-16(20)12(10-18)9-14-7-8-15(17)21-14/h3-9H,2H2,1H3,(H,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLZUYTEJVYPC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367418 |
Source


|
| Record name | STK186234 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6055-07-8 |
Source


|
| Record name | STK186234 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)
![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)

![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)

![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)


![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5191260.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5191269.png)